![molecular formula C22H20O7 B2762173 (Z)-tert-butyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 929373-16-0](/img/structure/B2762173.png)
(Z)-tert-butyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
Synthesis Analysis
While the exact synthesis of this compound is not described, similar compounds have been synthesized using the Schiff base method . This involves a condensation reaction between an aldehyde and an aromatic primary amine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . Density functional theory (DFT) calculations were also performed to understand the vibrational frequency of the molecules at the ground state structure .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. The HOMO–LUMO energy gap, molecular electrostatic potential, natural bonding orbital, and first-order hyperpolarizability of the molecules were calculated with density functional theory calculations .Scientific Research Applications
- The compound has been studied for its third-order nonlinear optical properties. Quantum chemical calculations using density functional theory (DFT) revealed promising NLO behavior. Specifically, it exhibits a nonlinear optical susceptibility (χ₃) of approximately 1.24 × 10⁻⁶ esu, a nonlinear refractive index (n₂), and a nonlinear optical absorption coefficient (β) of approximately 3.84 × 10⁻⁵ cm/W. These properties make it suitable for applications in photonics, optical computing, and dynamic image processing .
- The synthesis of this compound involves Schiff base methodology, resulting in the formation of a single crystal. Spectroscopic techniques such as FT-IR, FT-Raman, and NMR (¹H, ¹³C) were used to characterize it. Understanding its vibrational frequencies and structural properties is essential for potential applications .
- A related compound, (E)-N′-(benzo[d]dioxol-5-ylmethylene)benzohydrazide (BDMMBSH) , has been employed for detecting the carcinogenic heavy metal ion lead (Pb²⁺). A thin layer of BDMMBSH deposited on a glassy carbon electrode (GCE) with a conducting polymer matrix (Nafion) serves as a sensitive and selective Pb²⁺ sensor .
- Derivatives of this compound have been synthesized and evaluated for anticonvulsant activity. Specifically, N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives were tested against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). These investigations explore potential therapeutic applications .
- An expeditious synthesis of novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit has been reported. These compounds exhibit interesting properties and have been characterized by various spectroscopic techniques. While specific applications are not mentioned, their unique structure warrants further investigation .
Nonlinear Optical (NLO) Materials
Crystal Growth and Characterization
Detection of Heavy Metal Ions
Anticonvulsant Activity
Organoselenium Compounds
Future Directions
properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-22(2,3)29-20(23)11-25-14-5-6-15-17(10-14)28-19(21(15)24)9-13-4-7-16-18(8-13)27-12-26-16/h4-10H,11-12H2,1-3H3/b19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUAEAGYJLTNKW-OCKHKDLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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